Sodium taurohyodeoxycholate hydrate is a taurine-amidated bile salt, which can be used as an anionic detergent.

Sodium taurohyodeoxycholate

CAS No.: 38411-85-7

Cat. No.: VC2736771

Molecular Formula: C26H44NNaO6S

Molecular Weight: 521.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38411-85-7 |

|---|---|

| Molecular Formula | C26H44NNaO6S |

| Molecular Weight | 521.7 g/mol |

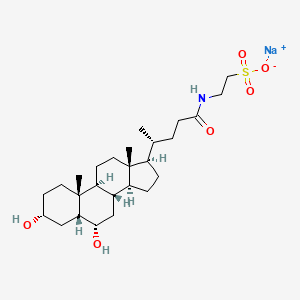

| IUPAC Name | sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

| Standard InChI | InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 |

| Standard InChI Key | VNQXUJQHLHHTRC-WMWRQJSFSA-M |

| Isomeric SMILES | C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

| SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |

| Canonical SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |

Introduction

Chemical Structure and Properties

Sodium taurohyodeoxycholate belongs to the family of bile salts that are conjugates of bile acids with taurine. While specific data on sodium taurohyodeoxycholate is limited, we can examine the properties of related compounds such as sodium taurodeoxycholate to understand its likely characteristics.

Molecular Composition

Sodium taurodeoxycholate, a closely related compound, has the following properties:

Structural Characteristics

Bile salts like sodium taurodeoxycholate feature a steroid backbone with hydroxyl groups and a side chain that contains a taurine molecule conjugated via an amide bond. The sodium counterion makes these compounds water-soluble, which is essential for their biological functions .

The SMILES notation for sodium taurodeoxycholate is: [Na+].[H][C@@]1(CC[C@@]2([H])[C@]3([H])CC[C@]4([H])CC@HCC[C@]4(C)[C@@]3([H])CC@H[C@]12C)C@HCCC(=O)NCCS([O-])(=O)=O

Biochemical Role and Functions

Micelle Formation and Solubilization

Like other bile salts, sodium taurodeoxycholate forms micelles in aqueous solutions, which is a critical property for its biological and experimental applications. These micelles play an essential role in:

-

Solubilizing poorly water-soluble substances for experimental purposes

-

Reducing surface tension of liquids to improve solubility and dispersion of substances

Membrane Interactions

Sodium taurodeoxycholate interacts with biological membranes in several ways:

-

Disrupts lipid molecule organization to facilitate fat emulsification

-

Interacts with cholesterol and phospholipids, influencing their arrangement and fluidity within lipid bilayers

-

At submicellar concentrations, it affects lipid bilayer membrane properties

Research Applications

Protein Isolation and Purification

One of the most significant research applications of sodium taurodeoxycholate involves protein studies:

-

Used as an anionic detergent for isolation of membrane proteins, including inner mitochondrial membrane proteins

-

Employed in studies investigating polymorphic behavior in protein-surfactant mixtures

-

Assists in solubilizing and purifying membrane-bound proteins by disrupting lipid-protein interactions

Cellular and Molecular Studies

Sodium taurodeoxycholate has been utilized in various experimental studies:

-

Used to assess the effect of submicellar concentrations of bile salts on lipid bilayer membranes

-

Employed in research on inhibition of apoptosis through modulation of mitochondrial membrane perturbation and pore formation

-

Studied for its effects on processes including BAX translocation, cytochrome c release, and caspase activation

Experimental Protocols

In Vitro Applications

Experimental protocols involving sodium taurodeoxycholate include:

-

Treatment of isolated rat hepatocytes (1×10^6 cells per plate) for 4 to 24 hours

-

Assessment of enzymatic activity of lactate dehydrogenase (LDH) and aspartate aminotransferase (AST) following treatment

-

Standard solution preparation typically involves dissolution in DMSO at concentrations of approximately 27.5 mg/mL (50.95 mM), with sonication recommended for complete dissolution

Historical and Cultural Context

Bile salts like sodium taurodeoxycholate have historical significance in traditional medicine:

-

Sodium taurodeoxycholate and related compounds are major constituents of black bear bile, which has been used in traditional Chinese medicine for thousands of years

-

Historically, bear bile was employed to treat numerous conditions including jaundice, summer diarrhea, abdominal pain due to hepatobiliary diseases, gastric malfunction, biliary ascariasis, infectious skin diseases, common cold, intestinal worms, and inflammation of the throat

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume